6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester
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Overview
Description
Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound features a benzyloxy group at the 6-position and a methyl ester group at the 2-position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the benzothiophene ring.
Esterification: The carboxylic acid group at the 2-position can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used to study the biological activity of benzothiophene derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. For example, benzothiophene derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain . This makes them potential candidates for the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Ethyl 6-methyl-2-(2-(4-phenylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Another benzothiophene derivative with different substituents.
Uniqueness
Methyl 6-(Benzyloxy)benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and the methyl ester group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14O3S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 6-phenylmethoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H14O3S/c1-19-17(18)16-9-13-7-8-14(10-15(13)21-16)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
XRURKFMFIWYUPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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